molecular formula C8H7F3O2 B12851172 3-Fluoro-2-(2,2-difluoroethoxy)phenol

3-Fluoro-2-(2,2-difluoroethoxy)phenol

Katalognummer: B12851172
Molekulargewicht: 192.13 g/mol
InChI-Schlüssel: IAKUWNPHPDZOHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.13 g/mol It is characterized by the presence of a phenol group substituted with a fluoro group at the 3-position and a difluoroethoxy group at the 2-position

Vorbereitungsmethoden

The synthesis of 3-Fluoro-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific reaction conditions. The process may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to achieve the desired product .

Analyse Chemischer Reaktionen

3-Fluoro-2-(2,2-difluoroethoxy)phenol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(2,2-difluoroethoxy)phenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro and difluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-2-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H7F3O2

Molekulargewicht

192.13 g/mol

IUPAC-Name

2-(2,2-difluoroethoxy)-3-fluorophenol

InChI

InChI=1S/C8H7F3O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2

InChI-Schlüssel

IAKUWNPHPDZOHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)OCC(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.